molecular formula C15H22BrNO3 B8172111 tert-Butyl (1-(4-bromo-2-ethoxyphenyl)ethyl)carbamate

tert-Butyl (1-(4-bromo-2-ethoxyphenyl)ethyl)carbamate

Cat. No.: B8172111
M. Wt: 344.24 g/mol
InChI Key: OLATZRXLUIDGQY-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-bromo-2-ethoxyphenyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a brominated phenyl ring, and an ethoxy substituent. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-bromo-2-ethoxyphenyl)ethyl)carbamate typically involves the reaction of 1-(4-bromo-2-ethoxyphenyl)ethanamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-bromo-2-ethoxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The brominated phenyl ring and ethoxy group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
  • tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate

Comparison:

    tert-Butyl (1-(4-bromophenyl)ethyl)carbamate: Lacks the ethoxy group, which may affect its reactivity and binding properties.

    tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains an additional chlorine atom, which can influence its chemical behavior and biological activity.

The presence of the ethoxy group in tert-Butyl (1-(4-bromo-2-ethoxyphenyl)ethyl)carbamate makes it unique and may enhance its solubility and interaction with specific targets.

Properties

IUPAC Name

tert-butyl N-[1-(4-bromo-2-ethoxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-6-19-13-9-11(16)7-8-12(13)10(2)17-14(18)20-15(3,4)5/h7-10H,6H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLATZRXLUIDGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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